4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol
Description
4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol is an organic compound that features a phenolic structure with a nitro group and a fluoro-methoxy substituted phenyl ring
Properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-19-13-5-3-9(14)7-10(13)8-2-4-12(16)11(6-8)15(17)18/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVKXSKJZKYMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686273 | |
| Record name | 5'-Fluoro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-60-0 | |
| Record name | 5'-Fluoro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol typically involves the nitration of 4-(5-Fluoro-2-methoxyphenyl)phenol. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction temperature is maintained at a low level to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol can be scaled up by optimizing the reaction parameters, such as the concentration of the nitrating agents, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluoro or methoxy groups under appropriate conditions.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-(5-Fluoro-2-methoxyphenyl)-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinone derivatives of the original compound.
Scientific Research Applications
4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its phenolic and nitro functionalities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules. The fluoro and methoxy substituents influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
- (5-Fluoro-2-methoxyphenyl)methanol
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
Uniqueness
4-(5-Fluoro-2-methoxyphenyl)-2-nitrophenol is unique due to the presence of both a nitro group and a fluoro-methoxy substituted phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
